molecular formula C16H25N3O3 B248211 N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide

Cat. No. B248211
M. Wt: 307.39 g/mol
InChI Key: GTTZMXCTBZEHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of psychoactive drugs.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is a target of many psychoactive drugs. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the brain, as well as to increase heart rate and blood pressure. It has also been shown to produce hallucinogenic effects, including altered perception, thought, and emotion.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages for use in scientific research. It has a long half-life, which allows for longer experiments. It is also relatively stable and easy to synthesize. However, it has several limitations, including its high potency and potential for adverse effects. It is also classified as a Schedule I controlled substance, which restricts its use in research.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One area of interest is the development of new psychoactive drugs that target the serotonin 5-HT2A receptor. Another area of interest is the study of the long-term effects of psychoactive drugs on the brain and behavior. Additionally, there is potential for the use of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of certain psychiatric disorders, such as depression and anxiety.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-2-amino-propane. The final step involves the reaction of this compound with 4-methylpiperazine to form N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been used in scientific research to study the mechanisms of action of psychoactive drugs. It has been used as a tool to study the serotonin 5-HT2A receptor, which is a target of many psychoactive drugs. It has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H25N3O3/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-12-13(21-2)4-5-15(14)22-3/h4-5,12H,6-11H2,1-3H3,(H,17,20)

InChI Key

GTTZMXCTBZEHGF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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